molecular formula C9H8BrN3O2 B1431985 Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1420800-14-1

Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B1431985
CAS No.: 1420800-14-1
M. Wt: 270.08 g/mol
InChI Key: NHALTCGLXRMQNZ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.09 g/mol . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate typically involves the bromination of 1-methyl-1,2,3-benzotriazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of corrosion inhibitors, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Bromo-1-methyl-1,2,3-benzotriazole: Lacks the ester group, affecting its solubility and chemical properties.

    1-Methyl-1,2,3-benzotriazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and reactivity.

Uniqueness

Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 7-bromo-1-methylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-13-8-6(10)3-5(9(14)15-2)4-7(8)11-12-13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALTCGLXRMQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)C(=O)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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